2,3-Dioxoquinoxaline-6-sulfonyl chloride
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Overview
Description
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O4S. It is known for its applications in various fields of scientific research, particularly in the synthesis of quinoxaline derivatives, which are important in medicinal chemistry and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride typically involves the reaction of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition of the product. The mixture is stirred and monitored until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride may involve large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent quality and yield of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: The quinoxaline ring can undergo oxidation or reduction under specific conditions, leading to different oxidation states of the compound.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Oxidized or Reduced Quinoxalines: Depending on the specific oxidizing or reducing conditions used.
Scientific Research Applications
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of quinoxaline derivatives, which have shown potential as anticancer, antiviral, and antibacterial agents.
Biological Studies: The compound is used in the study of enzyme inhibitors, particularly those targeting poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its reactive sulfonyl chloride group
Mechanism of Action
The mechanism of action of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with various biological targets. In medicinal chemistry, its derivatives have been shown to inhibit enzymes such as PARP by binding to the active site and preventing the enzyme from performing its function .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
- 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
- 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide
Uniqueness
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is unique due to its sulfonyl chloride group, which makes it highly reactive and versatile for various chemical transformations. This reactivity is not as pronounced in its sulfonamide or sulfonohydrazide analogs, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H3ClN2O4S |
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Molecular Weight |
258.64 g/mol |
IUPAC Name |
2,3-dioxoquinoxaline-6-sulfonyl chloride |
InChI |
InChI=1S/C8H3ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H |
InChI Key |
HVVVNZYIWMCPIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C(=O)N=C2C=C1S(=O)(=O)Cl |
Origin of Product |
United States |
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